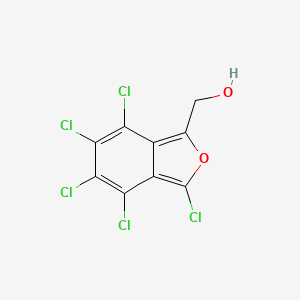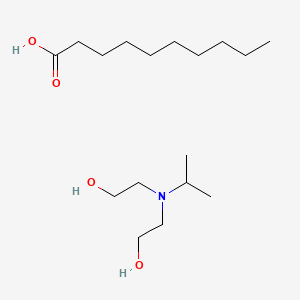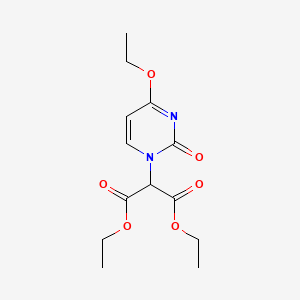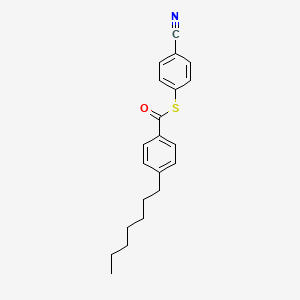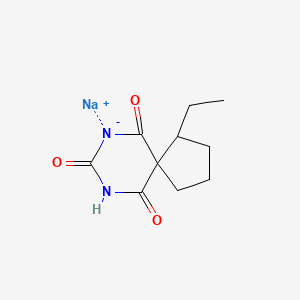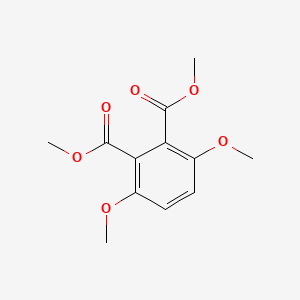
Dimethyl 3,6-dimethoxyphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,6-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two methoxy groups attached to the phthalate backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 3,6-dimethoxyphthalate can be synthesized through the esterification of 3,6-dimethoxyphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product. The excess methanol used in the reaction is recovered and recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3,6-dimethoxyphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Phthalic anhydrides or acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl 3,6-dimethoxyphthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its role as a plasticizer in biological assays.
Medicine: Research explores its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: It is utilized as a plasticizer in the production of flexible plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of dimethyl 3,6-dimethoxyphthalate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a plasticizer, altering the physical properties of cell membranes and proteins. The compound may also interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Dimethyl phthalate: A simpler phthalate ester without methoxy groups.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of methoxy groups.
Dibutyl phthalate: A phthalate ester with butyl groups.
Uniqueness: Dimethyl 3,6-dimethoxyphthalate is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These methoxy groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that other phthalate esters may not be able to fulfill.
Propiedades
Número CAS |
65489-47-6 |
|---|---|
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3 |
Clave InChI |
VIDQHWQUEYHLMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
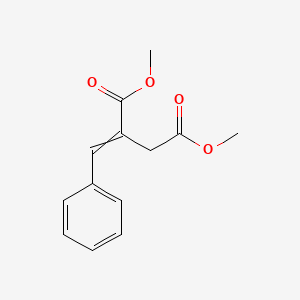
sulfanium chloride](/img/structure/B14482511.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)

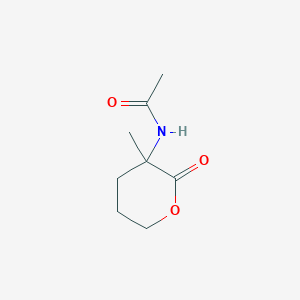
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
